molecular formula C23H25N3O2 B14999021 1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B14999021
M. Wt: 375.5 g/mol
InChI Key: CPJPENYFMZUVIW-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-ethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Attachment of the Indole Derivative: This can be done via a nucleophilic substitution reaction where the indole derivative is introduced to the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
  • 1-(4-ethylphenyl)-3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Uniqueness

1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H25N3O2/c1-3-16-5-7-18(8-6-16)26-22(27)13-21(23(26)28)24-11-10-17-14-25-20-9-4-15(2)12-19(17)20/h4-9,12,14,21,24-25H,3,10-11,13H2,1-2H3

InChI Key

CPJPENYFMZUVIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)C

Origin of Product

United States

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